Colimycin sodium methanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is used primarily as a last-resort treatment for multidrug-resistant Gram-negative bacterial infections, including those caused by Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae . Colistin sodium methanesulfonate is a prodrug that is converted into colistin in the body, making it less toxic when administered parenterally .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Colistin sodium methanesulfonate is synthesized by reacting colistin with formaldehyde and sodium bisulfite, which leads to the addition of a sulfomethyl group to the primary amines of colistin . The reaction involves heating the solution to 55°C for three hours, followed by cooling to room temperature . The solution is then treated with a mixture of strong-acid cation exchange resin and weak base anion-exchange resin to obtain a clear solution, which is subsequently dried using freeze-drying methods .

Industrial Production Methods

Industrial production of colistin sodium methanesulfonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for the sulfomethylation reaction and industrial-scale freeze-drying equipment to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Colistin sodium methanesulfonate undergoes hydrolysis in aqueous solutions, leading to the formation of partially sulfomethylated derivatives and colistin . It can also undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Water and physiological pH conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride.

Major Products Formed

Hydrolysis: Partially sulfomethylated derivatives and colistin.

Oxidation: Oxidized forms of colistin.

Reduction: Reduced forms of colistin.

Applications De Recherche Scientifique

Colistin sodium methanesulfonate is widely used in scientific research due to its ability to permeabilize bacterial cell membranes . It is used to study mannose-resistant haemagglutination and effective treatments for Pseudomonas aeruginosa infections in cystic fibrosis patients . Additionally, it is used to study the pharmacokinetics and bronchoalveolar lavage (BAL) concentration of colistin in critically ill patients . Its role as a last-resort antibiotic makes it a valuable tool in research focused on combating multidrug-resistant bacterial infections .

Mécanisme D'action

Colistin sodium methanesulfonate exerts its effects by disrupting the bacterial cell membrane . It is a surface-active agent with both hydrophobic and lipophilic moieties, allowing it to penetrate and disrupt the bacterial cytoplasmic membrane . This disruption changes the membrane’s permeability, leading to cell death . The compound targets the lipopolysaccharides in the outer membrane of Gram-negative bacteria, causing the release of cell contents and ultimately bacterial death .

Comparaison Avec Des Composés Similaires

Similar Compounds

Polymyxin B: Another polymyxin antibiotic with a similar mechanism of action but higher toxicity.

Colistin sulfate: A form of colistin used for oral, inhalation, or topical administration.

Uniqueness

Colistin sodium methanesulfonate is unique due to its prodrug nature, which reduces its toxicity when administered parenterally . This makes it a safer option for treating severe infections compared to other polymyxin antibiotics . Additionally, its ability to permeabilize bacterial cell membranes makes it a valuable tool in scientific research .

Propriétés

Formule moléculaire |

C58H115N16Na5O28S5 |

|---|---|

Poids moléculaire |

1759.9 g/mol |

Nom IUPAC |

pentasodium;N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9R,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;methanesulfonate |

InChI |

InChI=1S/C53H100N16O13.5CH4O3S.5Na/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;5*1-5(2,3)4;;;;;/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);5*1H3,(H,2,3,4);;;;;/q;;;;;;5*+1/p-5/t30?,31-,32-,33+,34-,35+,36+,37+,38+,39+,40-,42+,43+;;;;;;;;;;/m1........../s1 |

Clé InChI |

WSDSONZFNWDYGZ-BKFDUBCBSA-I |

SMILES isomérique |

CCC(C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3-methylbutyl)phenyl]butanoic Acid](/img/structure/B12039640.png)

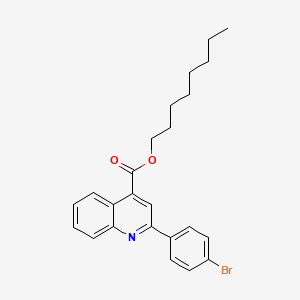

![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12039672.png)

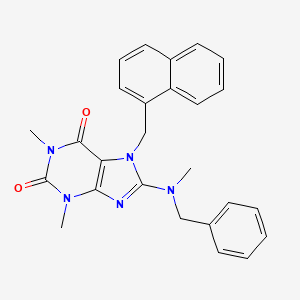

![Nicotinaldehyde [1,3-dimethyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12039699.png)

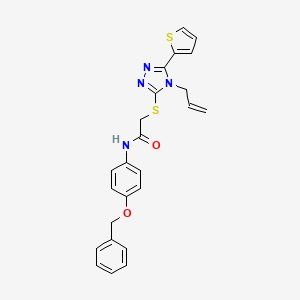

![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](4-methylphenyl)methanone](/img/structure/B12039706.png)

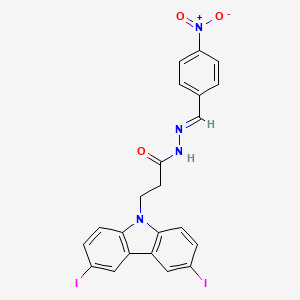

![N-(4-Chloro-2-methoxy-5-methylphenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12039721.png)

![6-methyl-2-[4-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12039729.png)